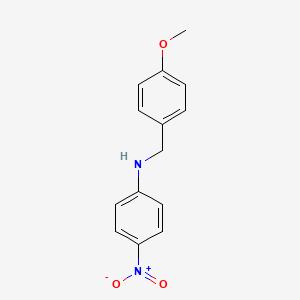![molecular formula C13H11NO2S B12547376 3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid CAS No. 668262-21-3](/img/structure/B12547376.png)
3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with pyridine derivatives. One common method involves the reaction of 4-pyridinemethanethiol with 3-bromobenzoic acid under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic functions. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-{[(Pyridin-3-yl)methyl]sulfanyl}benzoic acid: Similar structure but with the pyridine ring attached at a different position.
4-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid: Similar structure but with the benzoic acid moiety attached at a different position.
2-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid: Similar structure but with the benzoic acid moiety attached at a different position.
Uniqueness
3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
668262-21-3 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-2-1-3-12(8-11)17-9-10-4-6-14-7-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
ZKZAMCLENUZHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



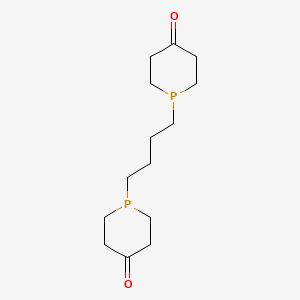
![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
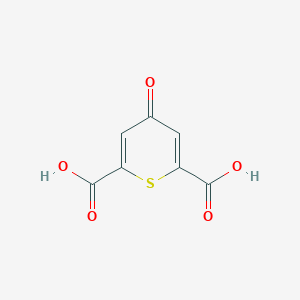

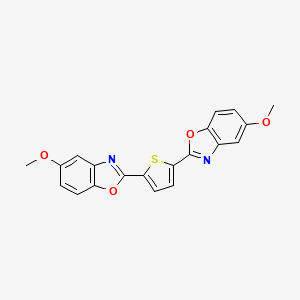
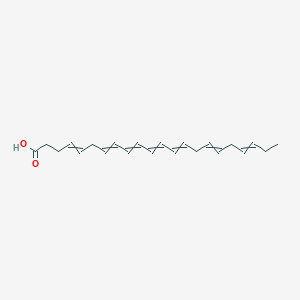
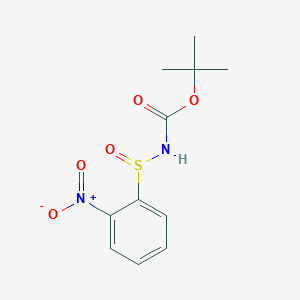

![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)
